3-(Trimethylsilyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trimethylsilyl group attached to the pyrazole ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Another method involves the use of trimethylsilyl-protected hydrazines, which react with 1,3-dicarbonyl compounds to form the pyrazole ring. This method offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction between pyrazole and trimethylsilyl chloride is carried out under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
3-(Trimethylsilyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)pyrazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during chemical reactions. This stabilization allows for selective functionalization of the pyrazole ring, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)indazole
- 3-(Trimethylsilyl)isoxazole
- 3-(Trimethylsilyl)imidazole
Uniqueness
3-(Trimethylsilyl)pyrazole is unique due to its specific reactivity profile and the stability imparted by the trimethylsilyl group. This makes it particularly useful in reactions requiring selective functionalization and high yields .
Properties
IUPAC Name |
trimethyl(1H-pyrazol-5-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)6-4-5-7-8-6/h4-5H,1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZYSAHIPFJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.